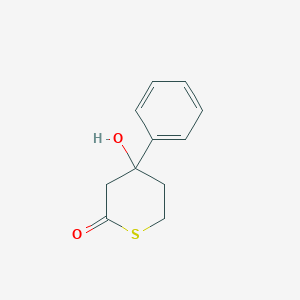
N-hydroxy-2-(5-methyl-thiazol-2-yl)-acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide typically involves the cyclization of acyclic precursors. One common method is the reaction of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or trifluoroacetic anhydride (CF3CO)2O .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale cyclization reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide is unique due to its specific substitution pattern on the thiazole ring, which can lead to distinct biological activities compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C6H9N3OS |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-8-6(11-4)2-5(7)9-10/h3,10H,2H2,1H3,(H2,7,9) |
InChI-Schlüssel |
GCGQRKXWFVMNKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





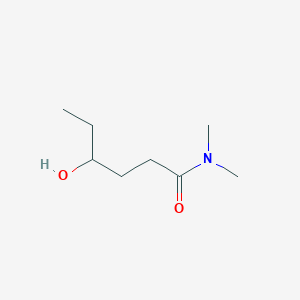
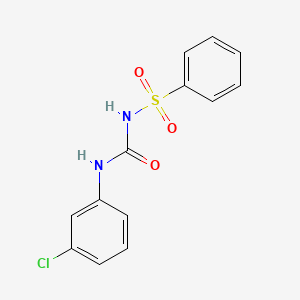


![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
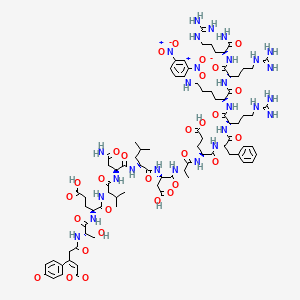
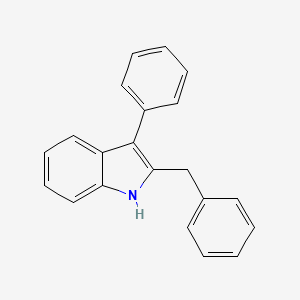

![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
